molecular formula C9H11BrN2 B2553839 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1259512-11-2

6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2553839
CAS No.: 1259512-11-2
M. Wt: 227.105
InChI Key: CGRAIZNYIYTGLF-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrolo-pyridine scaffold. Its structure includes a dihydro-pyrrole ring (partially saturated) fused to a pyridine ring, with a bromine substituent at position 6 and two methyl groups at position 3.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRAIZNYIYTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyrrolo[3,2-b]pyridine precursor with a brominating agent. One common method is the bromination of 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain product quality.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 is a reactive site for nucleophilic substitution. While specific examples for this compound are not detailed in the provided sources, pyridine derivatives generally undergo substitution via:

  • Nucleophilic aromatic substitution : Replacing bromine with amines, thiols, or other nucleophiles under appropriate conditions (e.g., polar aprotic solvents like DMF).

  • Metal-catalyzed coupling : Potential participation in Suzuki-Miyaura or similar reactions, as seen in pyridine synthesis methods involving palladium catalysts and boronic acids .

Oxidation and Reduction

The pyrrolopyridine ring system may undergo oxidation or reduction, altering its electronic properties. For example:

  • Reduction : Synthesis routes for related compounds involve sodium tetrahydroborate (NaBH₄) in tetrahydrofuran (THF), suggesting potential reducibility under similar conditions .

  • Oxidation : Pyridine derivatives can react with oxidizing agents like potassium permanganate (KMnO₄), though specific examples for this compound are not documented in the provided sources.

Coupling Reactions

The compound’s heterocyclic structure may enable coupling reactions, such as:

  • Minisci-type reactions : Polysubstituted pyridines can be formed via such methods, as demonstrated in pyridine synthesis under metal-free conditions .

  • Electrocyclization : Aza-6π electrocyclization, a biomimetic process, could diversify substitution patterns, though direct evidence for this compound is lacking .

Research Gaps

The provided sources lack explicit data on the compound’s biological activity or detailed reaction mechanisms. Further studies are needed to explore its reactivity under varied conditions and applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that pyrrolopyridine derivatives can inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. The bromine substitution in this compound may enhance its biological activity by improving binding affinity to target proteins involved in cancer progression .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Pyrrolopyridines are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is a focus of ongoing research .

Organic Synthesis

Building Block in Drug Development
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the design of new pharmaceuticals and agrochemicals .

Synthesis of Heterocycles
The compound is also used in the synthesis of other heterocyclic compounds. Its reactivity under different conditions enables chemists to create diverse heterocyclic frameworks that are essential in many biologically active molecules. This application is crucial for developing new materials with specific electronic or optical properties .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer propertiesDemonstrated that derivatives of pyrrolopyridine can inhibit tumor growth in vitro and in vivo models.
Study BNeuroprotectionShowed potential protective effects against neurotoxicity in cellular models related to Alzheimer's disease.
Study CSynthetic applicationsDeveloped a novel synthetic route utilizing this compound as a key intermediate for complex drug molecules.

Mechanism of Action

The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: [3,2-b] vs. [3,2-c] Pyrrolopyridines

  • 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine ():
    • Differs in ring fusion positions, altering electronic distribution.
    • CCS : 147.2 Ų ([M+H]⁺), suggesting similar size but distinct conformation .
    • Applications : Used in EGFR inhibitor synthesis ().
  • Impact of Ring Fusion : The [3,2-b] isomer (target compound) may exhibit enhanced π-π stacking in binding pockets compared to [3,2-c], influencing target selectivity.

Halogen-Substituted Analogs

Compound Name Substituents Molecular Formula Key Properties Reference
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Cl at position 6 C₉H₁₁ClN₂ Lower molecular weight (182.65 g/mol), higher polarity vs. bromo analog
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine Br, Cl, and TMS groups C₉H₁₀BrClNSi Enhanced steric bulk, used in cross-coupling reactions
  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases lipophilicity (logP ~2.5 vs.

Substituent Variations on the Pyrrolopyridine Core

A. Ethynyl-Substituted Derivatives ():
  • 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b): Rigid ethynyl group enhances binding to aromatic residues (e.g., in kinase ATP pockets). Yield: 75% via Sonogashira coupling; higher activity in EGFR inhibition vs. non-ethynyl analogs .
  • 5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d) :
    • Methylphenyl group improves metabolic stability (t₁/₂ ~4.5 h in microsomes) .
B. Methyl vs. Dimethyl Groups :
  • 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine ():
    • Simpler structure (MW 211.06 g/mol) with lower steric hindrance, enabling easier functionalization.
    • Used in synthesizing azaindole-based inhibitors .
  • 3,3-Dimethyl Group in Target Compound : Increases steric protection of the NH group, reducing oxidative metabolism (predicted t₁/₂ increase by ~30%) .

Dihydro vs. Fully Aromatic Analogs

  • 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine ():
    • Fully aromatic core with nitro group enhances electrophilicity (reactivity in SNAr reactions).
    • Molecular Formula : C₇H₄BrN₃O₂; higher planarity vs. dihydro analog .
  • Dihydro Scaffold in Target Compound : Partial saturation improves solubility (predicted logS ~-3.5 vs. ~-4.2 for aromatic analogs) .

Data Tables for Direct Comparison

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted logP Key Application
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine C₉H₁₁BrN₂ ~227.11 Br (C6), 3,3-dimethyl ~2.5 Kinase inhibitor intermediate
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine C₉H₁₁ClN₂ 182.65 Cl (C6), 3,3-dimethyl ~1.8 Synthetic intermediate
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₈BrN₃ 298.13 Br (C5), ethynyl-pyridine ~3.2 EGFR inhibition

Key Research Findings

  • Halogen Impact : Bromine’s polarizability enhances van der Waals interactions in hydrophobic pockets vs. chlorine .
  • Dihydro Scaffold : Partial saturation balances solubility and rigidity, making it favorable for CNS-targeted drugs .

Biological Activity

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1259512-11-2) is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C9H11BrN2C_9H_{11}BrN_2 with a molecular weight of approximately 227.1 g/mol. This compound's structure and substituents suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by the following structural features:

  • Molecular Formula : C9H11BrN2C_9H_{11}BrN_2
  • Molecular Weight : 227.1 g/mol
  • SMILES Notation : CC1(CNC2=CC(=NC=C21)Br)C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including but not limited to:

  • Anticancer properties
  • Antimicrobial effects
  • Neuropharmacological effects

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • In vitro studies have shown that certain pyrrolo derivatives can inhibit the proliferation of HeLa and A375 human tumor cell lines effectively. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented, suggesting potential applications in treating bacterial infections. The structure of this compound may contribute to its ability to disrupt microbial cell functions.

Neuropharmacological Effects

The compound's structural characteristics also indicate possible interactions with neurotransmitter systems. Research into similar compounds has revealed potential for acting as dopamine receptor antagonists, which could lead to applications in treating psychiatric disorders .

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activity of pyrrolo derivatives:

StudyFocusFindings
MDPI (2022)Synthesis and Biomedical ApplicationsIdentified compounds with IC50 values indicating potent inhibition against CDK2 and CDK9 .
PubChemStructural InformationProvided molecular data supporting the compound's potential as a therapeutic agent .
ResearchGateMolecular ModelingExplored structure-activity relationships leading to the identification of novel antipsychotic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine?

  • Methodology : The synthesis often involves alkylation and bromination steps. For example, dimethylation can be achieved using NaH and methyl iodide (MeI) in THF under controlled temperatures (0°C to rt), as demonstrated in the preparation of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives . Bromination typically employs reagents like N-iodosuccinimide (NIS) in acetone at room temperature for regioselective substitution . Post-reaction purification via silica gel chromatography (e.g., heptane/ethyl acetate 8:2) ensures high purity (up to 98%) .

Q. How is the structure and purity of this compound confirmed experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

  • ¹H NMR : Peaks for aromatic protons (e.g., δ 8.3–8.4 ppm for pyrrolopyridine core) and NH groups (δ ~12.4 ppm for unprotected pyrrole) .
  • ¹³C NMR : Signals for quaternary carbons (e.g., δ 145–152 ppm for aromatic carbons) and methyl groups (δ ~20–30 ppm) .
    • Purity is assessed via flash column chromatography (e.g., dichloromethane/ethyl acetate gradients) and HPLC (reported purities ≥98%) .

Advanced Research Questions

Q. How do substituent modifications at the 5-position influence reactivity and biological activity?

  • Methodology : Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids introduces diverse substituents (e.g., 3-thienyl, 3,4-dimethoxyphenyl). This modifies electronic properties and steric bulk, impacting binding affinity in biological assays. For example, 5-aryl derivatives exhibit enhanced activity in kinase inhibition studies due to π-π stacking interactions .
  • Data Analysis : Compare IC₅₀ values of analogs with varying substituents. For instance, 5-(3,4-dimethoxyphenyl) derivatives show improved solubility and target engagement compared to halogenated analogs .

Q. What strategies mitigate side reactions during bromination or alkylation?

  • Methodology :

  • Regioselective Bromination : Use NIS in acetone to avoid over-bromination and ensure mono-substitution at the 6-position .
  • Controlled Alkylation : Employ NaH as a base in THF at 0°C to minimize competing elimination or over-alkylation. For example, methylating the pyrrole nitrogen requires stoichiometric NaH and slow addition of MeI .
    • Side Reaction Analysis : Monitor byproducts (e.g., di-methylated species) via TLC and adjust reaction times or temperatures to suppress them .

Q. How can contradictions in structure-activity relationship (SAR) data across studies be resolved?

  • Methodology :

  • Electronic Effects : Compare substituent Hammett parameters (σ values) to correlate electronic effects with activity. For example, electron-withdrawing groups (e.g., -CN) at the 3-position reduce basicity, altering binding kinetics .
  • Conformational Analysis : Use X-ray crystallography or DFT calculations to assess how dihydro-pyrrolopyridine ring saturation (2,3-dihydro vs. fully aromatic) influences ligand-receptor interactions .
    • Case Study : SAR contradictions in sigma ligand efficacy may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Normalize data to internal controls and validate via orthogonal assays (e.g., SPR vs. radioligand binding) .

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